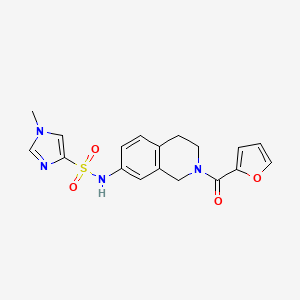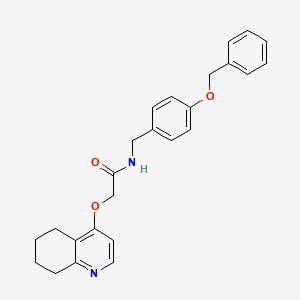
N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is an organic compound known for its distinctive structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesize 4-(benzyloxy)benzyl chloride from 4-benzyloxybenzyl alcohol using thionyl chloride in dry dichloromethane.
Step 2: : Convert 4-(benzyloxy)benzyl chloride to 4-(benzyloxy)benzylamine via reaction with aqueous ammonia.
Step 3: : Combine 5,6,7,8-tetrahydroquinoline with sodium hydride in dry THF (tetrahydrofuran) to form the sodium salt.
Step 4: : React the sodium salt of 5,6,7,8-tetrahydroquinoline with chloroacetic acid to get 2-chloro-5,6,7,8-tetrahydroquinoline-4-yl ether.
Step 5: : Final reaction between 4-(benzyloxy)benzylamine and 2-chloro-5,6,7,8-tetrahydroquinoline-4-yl ether in dry DMF (dimethylformamide) to yield the desired compound.
Industrial Production Methods
Due to its complex synthesis, industrial production methods are similar but scaled-up, ensuring precise control over reaction conditions, purity of reagents, and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation at the benzyl group, leading to the formation of benzoic acid derivatives.
Reduction: : Reduction at the carbonyl group of the acetamide moiety, forming corresponding amines.
Substitution: : Nucleophilic substitutions at both the benzyloxy and tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Various nucleophiles, such as halides or amines, under neutral to basic conditions.
Major Products
Oxidation: : Benzoic acid derivatives.
Reduction: : Primary amines.
Substitution: : New substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a precursor in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology
Medicine
Explored as a potential scaffold for the development of therapeutics, particularly for targeting neurological pathways and receptors.
Industry
Potential use in the synthesis of fine chemicals and advanced materials due to its versatile chemical reactivity.
Mechanism of Action
N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide likely exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their normal functions. This can initiate various cellular pathways, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
This compound's unique combination of benzyloxy benzyl and tetrahydroquinolinyl acetamide groups sets it apart from similar compounds like N-(benzyloxybenzyl)-amide derivatives, which may lack the tetrahydroquinoline structure, or other acetamides with simpler substituents.
Similar Compounds
N-(benzyloxybenzyl)acetamide
N-(benzyloxyphenyl)acetamide
N-(benzyloxybenzyl)benzamide
These comparisons highlight N-(4-(benzyloxy)benzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide's unique structural and functional attributes, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-25(18-30-24-14-15-26-23-9-5-4-8-22(23)24)27-16-19-10-12-21(13-11-19)29-17-20-6-2-1-3-7-20/h1-3,6-7,10-15H,4-5,8-9,16-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDIMTZZYCIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2967375.png)

![2-(3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2967377.png)
![5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2967383.png)

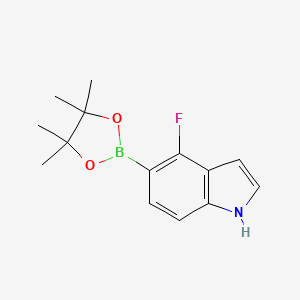
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2967388.png)
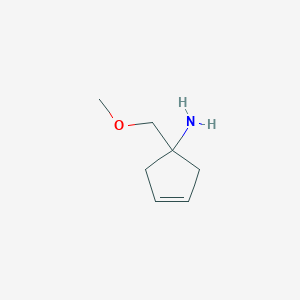
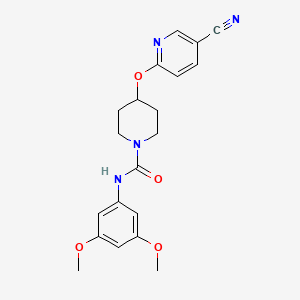
![Tert-butyl 8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2967392.png)
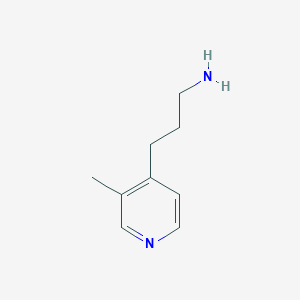
![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2967394.png)
